
4-(Tert-butyl)pyrimidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butyl)pyrimidine-2-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The tert-butyl group attached to the fourth position of the pyrimidine ring and the aldehyde group at the second position make this compound unique and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)pyrimidine-2-carbaldehyde typically involves the reaction of 4-(tert-butyl)pyrimidine with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(Tert-butyl)pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(Tert-butyl)pyrimidine-2-carboxylic acid.
Reduction: 4-(Tert-butyl)pyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Tert-butyl)pyrimidine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Tert-butyl)pyrimidine-2-carbaldehyde depends on its specific application. In general, the aldehyde group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
4-(Tert-butyl)pyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Tert-butyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyrimidine ring.
4-(Tert-butyl)thiazole-2-carbaldehyde: Similar structure but with a thiazole ring instead of a pyrimidine ring.
Uniqueness
4-(Tert-butyl)pyrimidine-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
4-tert-butylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-9(2,3)7-4-5-10-8(6-12)11-7/h4-6H,1-3H3 |
InChIキー |
AMRAWVRNPKJLKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=NC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)
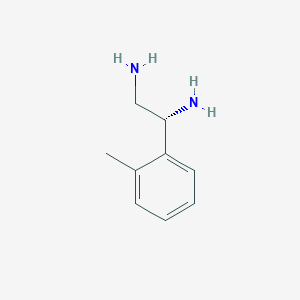
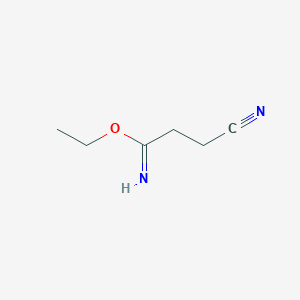

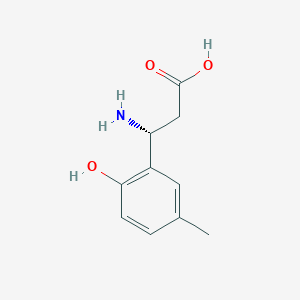
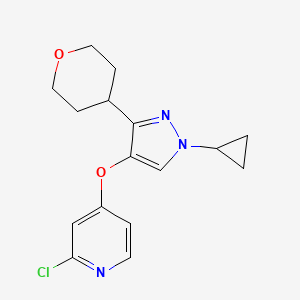
![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)
![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
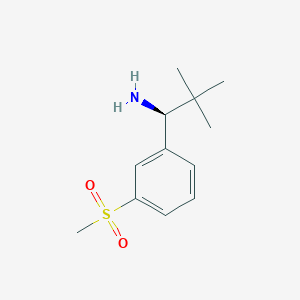

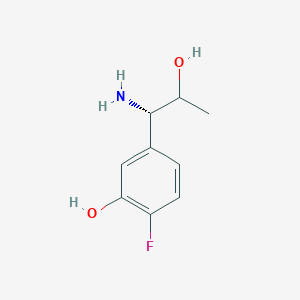
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)
